molecular formula C22H25N3O2S B2730894 N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 422275-42-1

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2730894
CAS No.: 422275-42-1
M. Wt: 395.52
InChI Key: ZVTAEHHLMCRRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound with the molecular formula C22H25N3O2S and a molecular weight of 395.52. This compound features a quinazolinone core, which is a significant structural motif in medicinal chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include benzylamine, methylamine, and a quinazolinone derivative. The key steps in the synthesis may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Sulfanylidene Group:

    Attachment of the Hexanamide Chain: This step involves the coupling of the quinazolinone derivative with a hexanoic acid derivative, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can yield dihydroquinazolinones.

Scientific Research Applications

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinazolinone derivatives have been studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-6-(4-oxo-1H-quinazolin-3-yl)hexanamide: Lacks the sulfanylidene group, which may affect its biological activity.

    N-benzyl-N-methyl-6-(4-oxo-2-thioxo-1H-quinazolin-3-yl)hexanamide: Contains a thioxo group instead of the sulfanylidene group, which may alter its reactivity and interactions.

Uniqueness

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to the presence of the sulfanylidene group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

422275-42-1

Molecular Formula

C22H25N3O2S

Molecular Weight

395.52

IUPAC Name

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28)

InChI Key

ZVTAEHHLMCRRMD-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.